molecular formula C12H9N3 B1296489 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine CAS No. 832-81-5

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine

Cat. No.: B1296489
CAS No.: 832-81-5
M. Wt: 195.22 g/mol
InChI Key: CNTOUGGARXCZSF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a type of triazolopyridine . Triazolopyridines are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[1,5-a]pyridines can be achieved through various methods. One approach involves the Bower procedure, which synthesizes triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Another method involves a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles .


Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions. For instance, some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .

Scientific Research Applications

Synthesis and Chemical Structure

  • 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives have been synthesized through various methods. For instance, a novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves metal-free oxidative N-N bond formation, which is advantageous due to its short reaction time and high yields (Zheng et al., 2014).
  • The physical structure of these compounds is noteworthy; for instance, the 1,2,4-triazolo[1,5-a]pyridine ring system in some derivatives is almost planar and forms significant dihedral angles with adjacent phenyl rings (Li et al., 2013).

Biological Applications and Studies

  • Some derivatives of this compound have shown promising biological activity. For instance, novel thiazolo-triazolopyridine derivatives exhibited significant antibacterial and antifungal activities against various microorganisms (Suresh et al., 2016).

Material Science and Electroluminescence

  • In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), triazolopyridine-based compounds have been utilized. They have been used as host materials in phosphorescent OLEDs, displaying high efficiency and low roll-off due to their balanced charge-transporting properties (Song et al., 2018).

Photophysical and Photochemical Properties

  • The photophysical and photochemical properties of triazolopyridine derivatives are of interest in various applications. For example, fluorescent triazolopyridines synthesized via Suzuki cross-coupling reactions exhibited high quantum yields, making them suitable for potential applications in fluorescence-based technologies (Abarca et al., 2006).

Biochemical Analysis

Biochemical Properties

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal carbenes, which are important intermediates in many catalytic processes . Additionally, this compound can act as a precursor to diazo compounds, which are valuable in the synthesis of various nitrogen-containing heterocycles . These interactions highlight the compound’s versatility and potential in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against various cancer cell lines, including colon, breast, and lung carcinoma cells . This cytotoxicity is likely due to the compound’s ability to interfere with critical cellular processes, leading to cell death. Furthermore, this compound has shown selective cytotoxicity under different conditions, indicating its potential as a targeted therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways . Additionally, this compound can induce changes in gene expression, further influencing cellular function and behavior . These molecular interactions underscore the compound’s potential as a versatile tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are an important consideration for its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods . It is also subject to degradation over time, which can impact its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, with some changes persisting even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including damage to healthy tissues and organs . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized into diazo compounds, which are further processed by enzymes to produce a range of biologically active molecules . These metabolic interactions are critical for understanding the compound’s overall impact on cellular and organismal physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are key factors in its biological activity. This compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding these localization patterns is crucial for elucidating the compound’s mechanisms of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3-phenyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTOUGGARXCZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324635
Record name 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-81-5
Record name 832-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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